N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethyl-4-propoxybenzenesulfonamide
Description
N-[2-(7-Chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethyl-4-propoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 7-chloro-2-methylindole moiety linked via an ethyl chain to a substituted benzenesulfonamide group.
Properties
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-5-11-28-20-12-15(3)21(13-14(20)2)29(26,27)24-10-9-17-16(4)25-22-18(17)7-6-8-19(22)23/h6-8,12-13,24-25H,5,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFDKCDPFGGMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors. The downstream effects of these interactions can lead to the various biological activities mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
The compound N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethyl-4-propoxybenzenesulfonamide is of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Molecular Structure
The molecular formula for the compound is . The compound features an indole moiety, which is known for its diverse biological activities.
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 375.89 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition coefficient) | 3.5 |
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against gram-positive bacteria and mycobacteria. Notably:
- Activity against Staphylococcus aureus : Compounds related to the target compound demonstrated effective inhibition against methicillin-resistant strains.
- Comparative Efficacy : Many derivatives showed comparable or superior activity to clinically used antibiotics like ampicillin and rifampicin .
Anticancer Activity
The anticancer potential of this compound was assessed using the National Cancer Institute (NCI) DTP protocol, which screens compounds against a panel of cancer cell lines. The findings indicated:
- Low Anticancer Activity : The compound exhibited a growth inhibition range of 92.48% to 126.61% across various cancer types, suggesting limited efficacy in vitro .
- Specific Cell Lines Tested : The screening included leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Case Studies
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their biological activities. The results showed that modifications on the indole ring significantly influenced their antimicrobial and anticancer properties .
- ADMET Profiling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were assessed for related compounds. These studies are crucial for understanding the pharmacokinetic profiles of such compounds in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
- Indole Substitution : Modifications at the 7-position of the indole ring enhance antimicrobial activity.
- Sulfonamide Group : The presence of a sulfonamide moiety contributes to the overall biological activity by enhancing solubility and interaction with biological targets.
SAR Data Table
| Modification | Effect on Activity |
|---|---|
| 7-Chloro substitution | Increased antimicrobial activity |
| Propoxy group | Enhanced solubility |
| Dimethyl groups | Improved selectivity |
Comparison with Similar Compounds
Key Structural Features :
- Indole Core : The 7-chloro-2-methylindole group may contribute to hydrophobic interactions in biological systems.
- Sulfonamide Linkage : The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors.
- Substituted Benzene Ring : The 2,5-dimethyl and 4-propoxy substituents on the benzene ring likely modulate solubility and binding affinity.
Molecular Formula : C₂₂H₂₆ClN₂O₃S (inferred from structural analogs in and ).
Molecular Weight : ~442.96 g/mol (estimated based on analogs) .
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related sulfonamide derivatives, focusing on molecular features and inferred structure-activity relationships.
Structural Analogs from Screening Libraries
N-[2-(7-Chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide (ID: 6352-0001)
- Molecular Formula : C₂₃H₂₃ClN₂O₃S
- Molecular Weight : 442.96 g/mol
- Key Differences :
- Aromatic System : Replaces the substituted benzene ring with a naphthalene system.
- Substituent : 4-ethoxy group on naphthalene vs. 4-propoxy on benzene.
- The shorter ethoxy chain (vs. propoxy) may reduce steric hindrance .
N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide (ID: 8016-7674)
- Molecular Formula : C₂₂H₂₈N₂O₃S
- Molecular Weight : 400.54 g/mol
- Key Differences :
- Indole Substitution : Lacks the 7-chloro group on the indole ring.
- Benzene Substituents : 2-methoxy and 5-isopropyl groups replace 2,5-dimethyl and 4-propoxy.
- The isopropyl group may enhance lipophilicity but introduce steric bulk .
H-Series Sulfonamide Inhibitors ()
- H-89: Features a p-bromocinnamylaminoethyl group linked to isoquinoline sulfonamide.
- Key Contrast: The isoquinoline core (vs. indole) and bromine substituent suggest distinct target selectivity, possibly for kinases like PKA .
Substituent-Driven Property Analysis
Trends :
- Chlorine Substituents : The 7-chloro group in the target compound may enhance binding via halogen bonds, a feature absent in ID 8016-7674 .
- Alkoxy Chains : Longer chains (e.g., propoxy) increase lipophilicity but may reduce solubility.
- Core Rigidity: Naphthalene (ID 6352-0001) and isoquinoline (H-89) cores offer planar structures for π-π interactions, unlike the flexible indole-ethyl linkage in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
